molecular formula C17H23ClN2O B5126435 [1-(4-Chlorobenzyl)piperidin-4-yl](pyrrolidin-1-yl)methanone

[1-(4-Chlorobenzyl)piperidin-4-yl](pyrrolidin-1-yl)methanone

Cat. No.: B5126435
M. Wt: 306.8 g/mol
InChI Key: OLGGDWASURQNBG-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)piperidin-4-ylmethanone: is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a chlorobenzyl group attached to a piperidine ring, which is further linked to a pyrrolidine moiety through a methanone bridge. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorobenzyl)piperidin-4-ylmethanone typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction, where a suitable chlorobenzyl halide reacts with the piperidine ring.

    Attachment of the Pyrrolidine Moiety: The pyrrolidine moiety is attached through a condensation reaction, forming the methanone bridge.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the piperidine or pyrrolidine rings may be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group in the methanone bridge to a hydroxyl group, forming alcohol derivatives.

    Substitution: The chlorobenzyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: N-oxides of the piperidine or pyrrolidine rings.

    Reduction: Alcohol derivatives of the methanone bridge.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Synthesis of Novel Compounds: The compound serves as a building block for the synthesis of novel piperidine and pyrrolidine derivatives with potential biological activities.

Biology:

    Biological Studies: It is used in studies to understand the interaction of piperidine derivatives with biological targets, such as enzymes and receptors.

Medicine:

    Pharmacological Research: The compound is investigated for its potential therapeutic effects, including its activity as a central nervous system agent.

Industry:

    Material Science: It may be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzyl)piperidin-4-ylmethanone involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    1-(4-Chlorobenzyl)piperidin-4-ylmethanone: can be compared with other piperidine derivatives, such as:

Uniqueness:

  • The presence of the chlorobenzyl group in 1-(4-Chlorobenzyl)piperidin-4-ylmethanone imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and may result in different pharmacological profiles.

Properties

IUPAC Name

[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN2O/c18-16-5-3-14(4-6-16)13-19-11-7-15(8-12-19)17(21)20-9-1-2-10-20/h3-6,15H,1-2,7-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLGGDWASURQNBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2CCN(CC2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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